molecular formula C15H15NO2 B290572 N-(2-hydroxy-5-methylphenyl)-4-methylbenzamide

N-(2-hydroxy-5-methylphenyl)-4-methylbenzamide

Cat. No. B290572
M. Wt: 241.28 g/mol
InChI Key: MBNCZEQJYCXWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-4-methylbenzamide, commonly known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. HMB is a white crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C.

Mechanism of Action

The mechanism of action of HMB is complex and varies depending on the biological system and target molecule. In cancer cells, HMB can induce apoptosis by activating the intrinsic or extrinsic pathway. HMB can also inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Inflammation and oxidative stress can be reduced by HMB through the modulation of various signaling pathways, such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2). In plants, HMB can promote root growth by increasing the expression of auxin-related genes and proteins. HMB can also enhance stress tolerance by regulating the expression of stress-related genes and proteins.
Biochemical and Physiological Effects:
HMB can have various biochemical and physiological effects depending on the dose and duration of exposure. In cancer cells, HMB can induce cell cycle arrest, DNA damage, and oxidative stress. HMB can also alter the expression of various genes and proteins involved in cell proliferation, apoptosis, and metastasis. In plants, HMB can increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). HMB can also enhance the accumulation of osmoprotectants, such as proline and soluble sugars, to cope with environmental stress. In animals, HMB can improve muscle function and reduce muscle damage by increasing protein synthesis and decreasing protein breakdown.

Advantages and Limitations for Lab Experiments

HMB has several advantages for lab experiments, such as its high purity, stability, and solubility in organic solvents. HMB can also be easily synthesized using simple and cost-effective methods. However, HMB has some limitations, such as its low water solubility and potential toxicity at high doses. HMB can also interact with other molecules and affect their biological activity, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for HMB research, including the development of more efficient and sustainable synthesis methods, the identification of new biological targets and pathways, and the optimization of HMB dose and administration for various applications. In medicine, HMB can be further investigated for its potential as a chemopreventive or adjuvant therapy for various types of cancer. In agriculture, HMB can be tested for its efficacy in enhancing crop yield and quality under different environmental conditions. In material science, HMB can be explored for its potential as a building block for the synthesis of advanced functional materials with tailored properties. Overall, HMB has great potential for various scientific applications and warrants further research.

Synthesis Methods

HMB can be synthesized through several methods, including the reaction of 4-methylbenzoic acid with 2-amino-5-methylphenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI). Another method involves the reaction of 4-methylbenzoyl chloride with 2-amino-5-methylphenol in the presence of a base, such as triethylamine (TEA) or pyridine. The yield of HMB can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

HMB has been extensively studied for its potential applications in various scientific fields. In medicine, HMB has been shown to have anti-inflammatory, antioxidant, and anticancer properties. HMB can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. HMB can also reduce oxidative stress and inflammation by regulating the expression of various genes and proteins. In agriculture, HMB can be used as a plant growth regulator to enhance crop yield and quality. HMB can promote root growth, increase chlorophyll content, and improve stress tolerance in plants. In material science, HMB can be used as a building block for the synthesis of functional materials, such as liquid crystals, polymers, and dendrimers.

properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-4-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)15(18)16-13-9-11(2)5-8-14(13)17/h3-9,17H,1-2H3,(H,16,18)

InChI Key

MBNCZEQJYCXWNZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)O

Origin of Product

United States

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